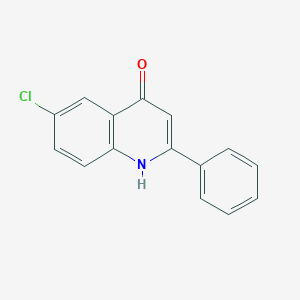

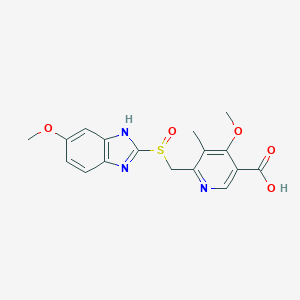

4-Methoxy-6-(((6-methoxy-1H-benzimidazol-2-yl)sulfinyl)methyl)-5-methyl-3-pyridinecarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 4-Methoxy-6-(((6-methoxy-1H-benzimidazol-2-yl)sulfinyl)methyl)-5-methyl-3-pyridinecarboxylic acid involves several steps, starting from basic pyridine or benzimidazole derivatives. For instance, one key intermediate for the preparation of chiral proton pump inhibitors includes a synthesis route from 2,3-dimethylpyridine, emphasizing the importance of the sulfinyl and methoxy functional groups in these molecules (Yang, 2008).

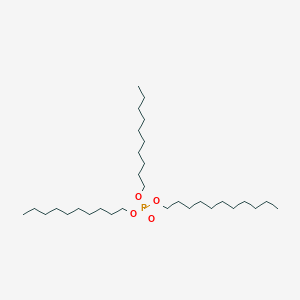

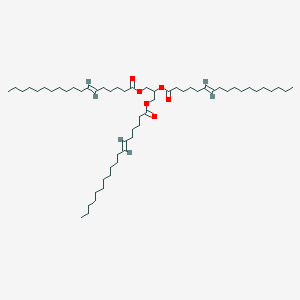

Molecular Structure Analysis

The structure of molecules similar to 4-Methoxy-6-(((6-methoxy-1H-benzimidazol-2-yl)sulfinyl)methyl)-5-methyl-3-pyridinecarboxylic acid is characterized by the presence of methoxy and sulfinyl groups attached to pyridine and benzimidazole rings. These functional groups play a crucial role in the molecule's reactivity and physical properties. For example, the structure of omeprazole, a compound within the same class, reveals an almost extended form due to the trans conformation of the methylsulfinyl group, linking the pyridine and benzimidazole rings (Ohishi et al., 1989).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves the transformation of the sulfinyl group under specific conditions. These transformations can significantly affect the molecule's stability and reactivity, making them crucial for understanding the compound's chemical behavior. For instance, the synthesis of stable solvates of related compounds has been explored to improve stability while maintaining antiulcer activity, highlighting the importance of the sulfinyl group in these molecules (Yamada et al., 1996).

Aplicaciones Científicas De Investigación

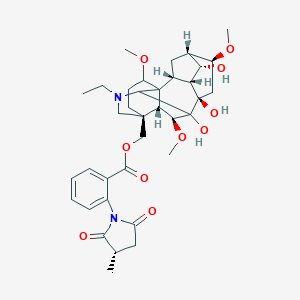

Novel Synthesis and Impurities of Proton Pump Inhibitors

Research on the synthesis and pharmaceutical impurities of proton pump inhibitors, including omeprazole, highlights innovative methods for developing these compounds. Omeprazole, a close chemical relative of 4-Methoxy-6-(((6-methoxy-1H-benzimidazol-2-yl)sulfinyl)methyl)-5-methyl-3-pyridinecarboxylic acid, is synthesized through a process involving 5-methoxy thiobenzimidazole leading to the formation of an ester, which is then coupled with the Grignard reagent of 2-chloromethyl-4-methoxy-3,5-dimethyl-pyridine. This synthesis pathway is noted for its simplicity and efficiency, resulting in the expected yield of pharmaceutical impurities that can serve as standard for further studies in the development of proton pump inhibitors (S. Saini, C. Majee, G. Chakraborthy, Salahuddin, 2019).

Chemistry and Properties of Benzimidazole Derivatives

A comprehensive review of the chemistry and properties of compounds containing benzimidazole, such as 4-Methoxy-6-(((6-methoxy-1H-benzimidazol-2-yl)sulfinyl)methyl)-5-methyl-3-pyridinecarboxylic acid, provides insights into their synthesis, biological activity, and potential applications. This research emphasizes the diverse applications of benzimidazole derivatives, highlighting their significant role in medicinal chemistry due to their wide range of pharmacological activities (M. Boča, R. Jameson, W. Linert, 2011).

Spectrophotometric Estimation in Pharmaceutical Formulations

Studies on the spectrophotometric methods for estimating esomeprazole magnesium, a compound related to omeprazole and structurally similar to 4-Methoxy-6-(((6-methoxy-1H-benzimidazol-2-yl)sulfinyl)methyl)-5-methyl-3-pyridinecarboxylic acid, in tablet formulations, underline the importance of accurate and reproducible methods for the quantification of such compounds in pharmaceuticals. This research contributes to ensuring the quality and efficacy of medications containing proton pump inhibitors (N. Jain, S. Kulkarni, D. Jain, S. Jain, 2012).

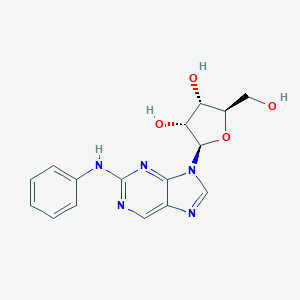

DNA Binding and Biological Implications of Hoechst Analogues

Research on Hoechst 33258 and its analogues, which share structural motifs with benzimidazole derivatives, provides valuable information on their ability to bind to the minor groove of DNA. This interaction has significant implications for the use of such compounds in biotechnological applications, including fluorescence staining and potential therapeutic uses. The understanding of these interactions aids in the development of new drugs with improved efficacy and specificity (U. Issar, R. Kakkar, 2013).

Environmental and Toxicological Studies of Heterocyclic Amines

Investigations into the environmental and toxicological aspects of heterocyclic aromatic amines, similar in structure to benzimidazole derivatives, underscore the importance of understanding the fate and impact of these compounds. This research is crucial for assessing the potential health risks associated with exposure to such chemicals, contributing to the development of safer and more environmentally friendly pharmaceuticals (S. F. Teunissen, H. Rosing, A. Schinkel, J. Schellens, J. Beijnen, 2010).

Propiedades

IUPAC Name |

4-methoxy-6-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-5-methylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O5S/c1-9-14(18-7-11(16(21)22)15(9)25-3)8-26(23)17-19-12-5-4-10(24-2)6-13(12)20-17/h4-7H,8H2,1-3H3,(H,19,20)(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRGFNZYFRUUYBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)C(=O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-6-(((6-methoxy-1H-benzimidazol-2-yl)sulfinyl)methyl)-5-methyl-3-pyridinecarboxylic acid | |

CAS RN |

120003-72-7 |

Source

|

| Record name | 4-Methoxy-6-(((6-methoxy-1H-benzimidazol-2-yl)sulfinyl)methyl)-5-methyl-3-pyridinecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120003727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-METHOXY-6-(((6-METHOXY-1H-BENZIMIDAZOL-2-YL)SULFINYL)METHYL)-5-METHYL-3-PYRIDINECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YUG14384Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Bis[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-2-propanone](/img/structure/B53333.png)